molecular formula C18H21FN2O3 B2545526 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea CAS No. 1705251-08-6

1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

Cat. No.: B2545526
CAS No.: 1705251-08-6
M. Wt: 332.375
InChI Key: NXPNSKHEVBPCSL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and biochemical research. Urea-based compounds are a significant class of molecules in drug discovery due to their diverse biological activities and ability to participate in hydrogen bonding, which is crucial for molecular recognition . This compound features a 2-fluorophenyl group and a p-tolyl (4-methylphenyl) group attached to the urea core, a structural motif common in compounds screened for antimicrobial properties . The integrated 2-hydroxyethoxy chain enhances the molecule's hydrophilicity and provides a handle for further chemical modification. Researchers may explore this compound as a building block for developing novel bioactive molecules or as a candidate for screening against various biological targets. Urea derivatives have been investigated for a wide range of applications, including as antimicrobials , enzyme inhibitors, and pesticidal agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNSKHEVBPCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl moiety is typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, reacting tert-butyl acetoacetate with 4-methylbenzyl bromide in the presence of a base like potassium carbonate yields a β-keto ester intermediate, which is reduced to the corresponding alcohol using sodium borohydride.

Incorporation of the 2-Hydroxyethoxy Group

The 2-hydroxyethoxy segment is appended via nucleophilic substitution or epoxide ring-opening. A method adapted from CN103254153A involves reacting 2-(2-chloroethoxy)ethanol with a secondary alcohol intermediate under basic conditions. For instance, treatment with sodium hydride in tetrahydrofuran (THF) at 60°C facilitates substitution, achieving yields >75%.

Reaction Conditions :

  • Substrate: 2-(4-Methylphenyl)ethanol
  • Reagent: 2-(2-Chloroethoxy)ethanol, NaH
  • Solvent: THF
  • Temperature: 60°C, 12 hours
  • Yield: 78%

Amination of the Ethyl Backbone

The alcohol intermediate is converted to an amine via a Gabriel synthesis or Mitsunobu reaction. Using phthalimide and diethyl azodicarboxylate (DEAD), the alcohol is transformed into a protected amine, which is subsequently deprotected with hydrazine to yield 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine.

Formation of the Urea Linkage

Reaction of Amine with 2-Fluorophenyl Isocyanate

The urea bond is formed by reacting the ethylamine intermediate with 2-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C. This method, analogous to EP3303284B1, ensures minimal side reactions such as oligomerization.

Optimized Parameters :

  • Molar ratio: 1:1 (amine:isocyanate)
  • Solvent: DCM
  • Temperature: 0°C, 2 hours
  • Catalyst: Triethylamine (0.5 eq)
  • Yield: 85%

Alternative Route: Carbamate Intermediate

An alternative approach involves synthesizing a carbamate intermediate by reacting the amine with ethyl chloroformate, followed by aminolysis with 2-fluorophenylamine. This method, though less direct, avoids handling volatile isocyanates and achieves comparable yields (82%).

Purification and Characterization

Crystallization Techniques

Crude product purification employs solvent-dependent crystallization. A mixture of ethyl acetate and hexane (1:3) at −20°C yields crystalline product with >98% purity.

Vacuum Distillation

For liquid intermediates, vacuum distillation (0.1 mmHg, 120°C) removes high-boiling solvents and byproducts, as demonstrated in CN103254153A.

Chromatographic Methods

Flash chromatography on silica gel (eluent: 30% ethyl acetate/hexane) resolves regioisomeric impurities, critical for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Isocyanate Coupling Direct urea formation 85 98 High
Carbamate Route Carbamate aminolysis 82 97 Moderate
Epoxide Aminolysis Side chain functionalization 78 95 High

Challenges and Optimization Strategies

Hydroxy Group Protection

The 2-hydroxyethoxy group’s reactivity necessitates protection during synthesis. Trimethylsilyl (TMS) ether protection using chlorotrimethylsilane in pyridine prevents undesired side reactions, with deprotection achieved via mild acidic hydrolysis (HCl/MeOH).

Stereochemical Control

If chiral centers are present, enantioselective hydrogenation using Ru/phosphine-oxazoline catalysts (as in) ensures >95% enantiomeric excess.

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilic substitution rates but complicate purification. Switching to THF or toluene improves isolability without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and fluorophenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Aryl Group (R1) Alkyl/Ether Chain (R2) Molecular Weight (g/mol) Notable Features
Target Compound 2-Fluorophenyl 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl ~400 (estimated) Hydroxyethoxy enhances solubility
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea 2-Fluorophenyl Isopropenylphenyl-propanyl 312.39 High steric bulk
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea 4-Methoxyphenyl Hydroxyethyl-phenylethyl 300.34 Electron-donating methoxy group
1-[2-(2-Hydroxyethyl)phenyl]-3-(3-trifluoromethoxy-phenyl)urea 3-Trifluoromethoxyphenyl Hydroxyethylphenyl 356.30 Strong electron-withdrawing substituent
1-(2-Fluorobenzyl)-1-[2-(4-morpholinyl)ethyl]-3-phenylurea 2-Fluorobenzyl Morpholinyl-ethyl 385.44 Heterocyclic amine for H-bonding

Research Findings and Implications

  • Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with purely hydrophobic chains (e.g., isopropenylphenyl-propanyl in ) .
  • Electronic Effects : The 2-fluorophenyl group’s electron-withdrawing nature may stabilize interactions with electron-rich enzyme residues, contrasting with 4-methoxyphenyl analogs () .

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